

Application Notes and Protocols for Blocking ATP-Gated Currents with Ro 51

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Compound of Interest

Compound Name: Ro 51

Cat. No.: B114327

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Ro 51** (also known as AF-906) to block ATP-gated currents mediated by P2X3 and P2X2/3 receptors.

Introduction

Ro 51 is a potent and selective antagonist of P2X3 and heteromeric P2X2/3 receptors, which are ATP-gated cation channels predominantly expressed in sensory neurons.^[1] These receptors are key players in nociception and mechanosensation, making them attractive targets for the development of analgesics and other therapeutics. Activation of these receptors by extracellular ATP leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades. **Ro 51** offers a valuable tool for investigating the physiological and pathological roles of these receptors.

Data Presentation

The following table summarizes the inhibitory potency of **Ro 51** on various human P2X receptor subtypes. Data is presented as IC₅₀ values, which represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Receptor Subtype	Ro 51 (AF-906) IC50 (μM)
hP2X1	>10
hP2X2	>10
hP2X3	0.002
hP2X4	>10
hP2X5	>10
hP2X7	>10
hP2X2/3	0.005

Table 1: Inhibitory Profile of **Ro 51** at Human P2X Receptors. Data compiled from publicly available pharmacological data.

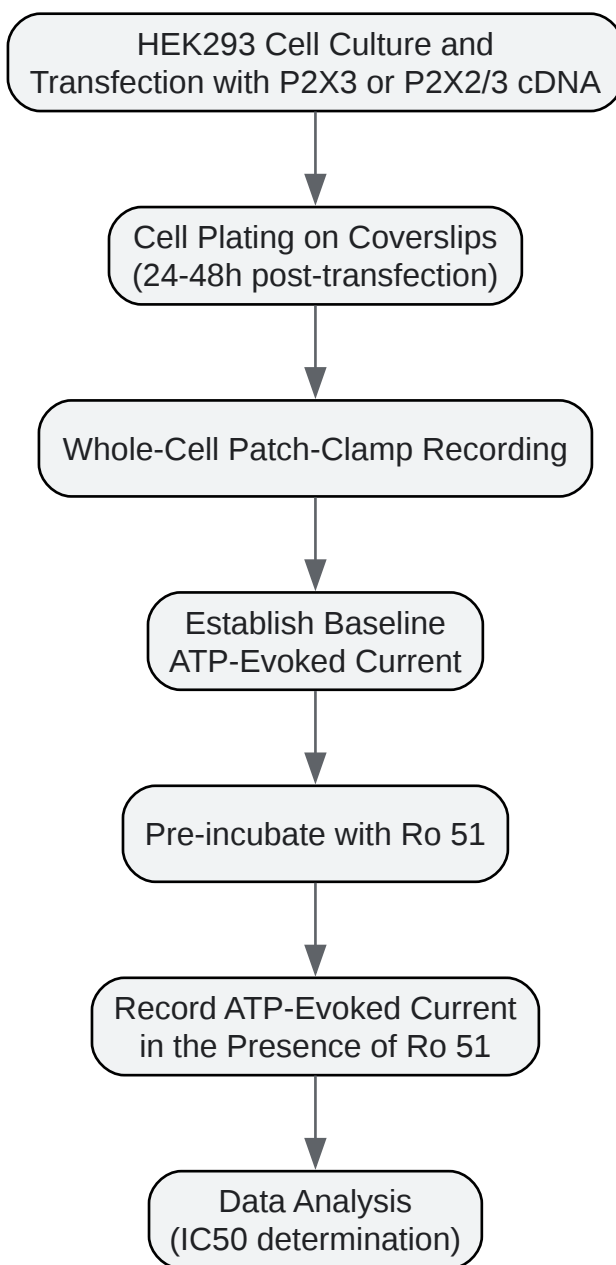
Signaling Pathways

Activation of P2X3 and P2X2/3 receptors by ATP initiates a signaling cascade primarily driven by the influx of calcium. This increase in intracellular calcium can trigger several downstream events.



Experimental Protocols

Experimental Workflow



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Figure 2: Workflow for assessing **Ro 51** antagonism of P2X receptors.

Detailed Methodology

1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100

μg/mL streptomycin.

- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Transiently transfect the cells with plasmids encoding human P2X3 or P2X2 and P2X3 subunits using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. A co-transfection with a fluorescent protein marker (e.g., GFP) is recommended to identify transfected cells.

2. Electrophysiological Recording:[\[2\]](#)

- Solutions:
 - Extracellular (bath) solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 D-glucose. Adjust pH to 7.4 with NaOH and osmolarity to 300-310 mOsm with sucrose.
 - Intracellular (pipette) solution (in mM): 140 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with KOH and osmolarity to 290-300 mOsm with sucrose.
- Recording Setup:
 - Use a patch-clamp amplifier and a data acquisition system.
 - Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Procedure:
 - Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
 - Transfer a coverslip to the recording chamber and perfuse with the extracellular solution.
 - Identify transfected cells using fluorescence microscopy.
 - Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
 - Rupture the membrane to achieve the whole-cell configuration.
 - Clamp the cell membrane potential at -60 mV.

3. Application of Agonist and Antagonist:

- **Baseline Response:** To elicit a baseline current, apply a P2X3 receptor agonist, such as α,β -methylene ATP (α,β -meATP), at a concentration that produces a submaximal response (e.g., EC50 concentration, typically 1-10 μ M for P2X3). Apply the agonist for a short duration (2-5 seconds) to minimize receptor desensitization.
- **Antagonist Application:** To test the inhibitory effect of **Ro 51**, pre-apply **Ro 51** at the desired concentration for 2-5 minutes before co-applying it with the agonist.
- **Concentration-Response Curve:** To determine the IC50 value, apply a range of **Ro 51** concentrations (e.g., 0.1 nM to 1 μ M) and measure the inhibition of the agonist-evoked current at each concentration.

4. Data Analysis:

- Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of **Ro 51**.
- Calculate the percentage of inhibition for each concentration of **Ro 51**.
- Plot the percentage of inhibition against the logarithm of the **Ro 51** concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Ro 51 is a highly potent and selective antagonist for P2X3 and P2X2/3 receptors. The provided protocols offer a framework for utilizing this compound to investigate the role of these ATP-gated channels in various physiological and pathological processes. The detailed electrophysiological methods will enable researchers to accurately quantify the inhibitory effects of **Ro 51** and further explore the therapeutic potential of targeting P2X3-containing receptors.

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References

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- 2. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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